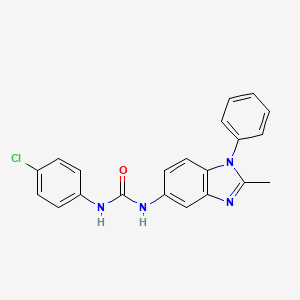

1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(2-methyl-1-phenylbenzimidazol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O/c1-14-23-19-13-17(25-21(27)24-16-9-7-15(22)8-10-16)11-12-20(19)26(14)18-5-3-2-4-6-18/h2-13H,1H3,(H2,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUJVPZZLUAHSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea is a member of the urea derivatives, which have garnered attention for their diverse biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl isocyanate with 2-methyl-1-phenyl-1H-benzodiazole under controlled conditions. The reaction is optimized to ensure high yield and purity, often utilizing solvents such as dichloromethane or acetonitrile.

Anticancer Activity

Research has indicated that urea derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that certain urea derivatives could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways.

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit heparanase, an enzyme implicated in cancer metastasis and inflammation. The inhibitory activity was quantified using IC50 values, with some derivatives displaying potent inhibition at low micromolar concentrations (IC50 ranging from 0.075 to 0.27 µM) .

Anti-inflammatory Properties

In addition to its anticancer activity, the compound exhibits anti-inflammatory effects. Studies have reported that related urea derivatives can reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of 1-(4-chlorophenyl)-3-(2-methyl-1-phenyl-1H-1,3-benzodiazol-5-yl)urea in a xenograft model of human breast cancer. The treatment group showed a significant reduction in tumor volume compared to the control group (p < 0.05), indicating its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, the compound was tested against heparanase in vitro. Results showed a dose-dependent inhibition with an IC50 value of approximately 0.15 µM, highlighting its efficacy as a heparanase inhibitor .

Table 1: Biological Activities of Urea Derivatives

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Urea Derivatives with Halogenated Aromatic Substituents

1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea ()

- Structural Similarities :

- Urea backbone linking two aromatic groups.

- Para-halogen substitution (fluorine vs. chlorine in the target compound).

- Key Differences: Heterocyclic Core: Pyrazole ring with trifluoromethyl and methyl groups vs. benzodiazole in the target. Halogen Effects: Fluorine’s electronegativity and smaller size may reduce lipophilicity (logP) compared to chlorine, altering membrane permeability and metabolic stability. Trifluoromethyl Group: Introduces strong electron-withdrawing effects, which could modulate electronic distribution and receptor-binding affinity.

Implications :

Halogen-Substituted Enones ()

Compounds C1–C4 (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one) are enones with halogenated phenyl groups.

Pyrazole-Thiazole Hybrids ()

The compound 2-[3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole features:

- Dual Heterocycles : Pyrazole and thiazole rings, offering multiple sites for hydrogen bonding and dipole interactions.

- Chlorophenyl Group : Shared with the target compound, suggesting similar hydrophobic anchoring points.

Comparison :

Sulfanyl-Pyrazole Derivatives ()

Example: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde.

- Trifluoromethyl group parallels ’s compound.

- Contrast with Target Compound: The absence of a urea group limits hydrogen-bond donor capacity. Sulfur inclusion may alter redox properties and toxicity profiles.

Data Table: Structural and Inferred Property Comparison

Research Findings and Implications

- Halogen Effects : Chlorine’s lipophilicity enhances cellular uptake but may increase toxicity, whereas fluorine improves metabolic stability .

- Heterocyclic Cores : Benzodiazole’s planar structure favors interactions with flat enzyme active sites (e.g., kinases), while pyrazole-thiazole hybrids offer conformational flexibility for diverse targets .

- Urea Linkage: Critical for hydrogen-bond donor-acceptor interactions, making it superior to enones or sulfanyl derivatives in targeting polar binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.